molecular formula C19H15ClN2O5 B12683000 Oxazepam hemisuccinate, (+)- CAS No. 51990-98-8

Oxazepam hemisuccinate, (+)-

Cat. No.: B12683000
CAS No.: 51990-98-8
M. Wt: 386.8 g/mol
InChI Key: UCUOKZUJHTYPJT-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazepam hemisuccinate can be synthesized by acylation of oxazepam with succinic anhydride in the presence of pyridine . The reaction typically involves dissolving oxazepam in an appropriate solvent, such as dichloromethane, and adding succinic anhydride and pyridine. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of oxazepam hemisuccinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Oxazepam hemisuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the ester bond in oxazepam hemisuccinate, resulting in the formation of oxazepam and succinic acid. Hydrolysis can be catalyzed by acids, bases, or enzymes.

    Oxidation: Oxazepam hemisuccinate can be oxidized to form oxazepam N-oxide. Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Substitution reactions involve the replacement of a functional group in oxazepam hemisuccinate with another group. These reactions can be catalyzed by various reagents, depending on the desired substitution.

Major Products Formed

    Hydrolysis: Oxazepam and succinic acid

    Oxidation: Oxazepam N-oxide

    Substitution: Various substituted derivatives of oxazepam hemisuccinate

Scientific Research Applications

Oxazepam hemisuccinate has several scientific research applications, including its use in chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Oxazepam hemisuccinate is similar to other benzodiazepines, such as diazepam, lorazepam, and temazepam . it has unique properties that distinguish it from these compounds:

Oxazepam hemisuccinate’s unique properties include its specific binding affinity and hydrolysis behavior, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51990-98-8

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

4-[[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m0/s1

InChI Key

UCUOKZUJHTYPJT-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Origin of Product

United States

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